molecular formula C20H24ClNO4 B1507129 Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate CAS No. 66729-78-0

Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate

Cat. No.: B1507129
CAS No.: 66729-78-0
M. Wt: 377.9 g/mol
InChI Key: CBNJWAYHGKHAFJ-UHFFFAOYSA-N
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Description

Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate is a complex organic compound with the molecular formula C20H23N·HClO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is commonly used in analytical chemistry, particularly in drug analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves optimizing reaction conditions to achieve high yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a standard in analytical techniques such as liquid chromatography and gas chromatography-mass spectrometry (LC-MS and GC-MS) for the detection and quantification of methadone and its metabolites.

Biology: In biological research, it serves as a marker in studies involving methadone metabolism and its effects on the nervous system.

Medicine: The compound is used in toxicology and forensic science to detect methadone use and compliance in detoxification programs.

Industry: In the pharmaceutical industry, it is utilized in the development and quality control of methadone and related drugs.

Mechanism of Action

The mechanism by which Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate exerts its effects involves its interaction with molecular targets in the body. It acts as a metabolite of methadone, influencing the same pathways and receptors as methadone itself. The specific molecular targets and pathways involved include opioid receptors and various enzymes involved in drug metabolism.

Comparison with Similar Compounds

  • Methadone: The parent compound from which Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate is derived.

  • EDDP (2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine): Another metabolite of methadone, similar in structure but lacking the perchlorate group.

Uniqueness: this compound is unique in its perchlorate group, which distinguishes it from other methadone metabolites and enhances its utility in analytical applications.

Properties

IUPAC Name

2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine;perchloric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N.ClHO4/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18;2-1(3,4)5/h4-14,16H,15H2,1-3H3;(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNJWAYHGKHAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3.OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30724126
Record name Perchloric acid--2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66729-78-0
Record name Perchloric acid--2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30724126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate
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Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate
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Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate
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Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate
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Pyrrolidine, 2-ethylidene-1,5-dimethyl-3,3-diphenyl-, perchlorate

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